molecular formula C29H30N2O5 B12155363 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12155363
M. Wt: 486.6 g/mol
InChI Key: MGDUKLNOQRNZSY-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a benzazepinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps. One common method starts with the preparation of N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide. This intermediate is then subjected to cyclization reactions under acidic conditions to form the benzazepinone core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

7,8-dimethoxy-3-[2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C29H30N2O5/c1-34-25-11-10-22(21-7-4-5-8-23(21)25)24-9-6-13-31(24)29(33)18-30-14-12-19-15-26(35-2)27(36-3)16-20(19)17-28(30)32/h4-5,7-8,10-12,14-16,24H,6,9,13,17-18H2,1-3H3

InChI Key

MGDUKLNOQRNZSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3CCCN3C(=O)CN4C=CC5=CC(=C(C=C5CC4=O)OC)OC

Origin of Product

United States

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